molecular formula C8H8ClF3N2O2 B2420519 [2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2375267-45-9

[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2420519
CAS No.: 2375267-45-9
M. Wt: 256.61
InChI Key: ZBVFIQQMTJUNAJ-UHFFFAOYSA-N
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Description

[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C8H7F3N2O2·HCl. It is known for its unique structural features, including a nitro group and a trifluoromethyl group attached to a phenyl ring, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the nitration of 4-(trifluoromethyl)aniline followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the hydrochloride salt in high purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Nitro-4-(trifluoromethyl

Properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFIQQMTJUNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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